N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide typically involves the condensation of 2-ethoxypyridine-3-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a methyl group on the pyridine ring.
N-(3-hydroxyphenyl)thiophene-2-carboxamide: Contains a hydroxy group on the phenyl ring instead of the ethoxy group on the pyridine ring.
Uniqueness
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
JEKCBCPATBQZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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